molecular formula C22H15BrFN3O2 B2374009 2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide CAS No. 898417-98-6

2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2374009
CAS No.: 898417-98-6
M. Wt: 452.283
InChI Key: GLTKGDIVIAJZTN-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15BrFN3O2 and its molecular weight is 452.283. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

A study describes unusual blue-shifted acid-responsive photoluminescent behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, showcasing reversible pH-dependent optical properties. This class of photoluminescent materials exhibits a dramatic blue shift in fluorescence emission upon protonation, with implications for sensor development and optical material engineering (Outlaw et al., 2016).

Antitumor and Cytotoxic Activities

Compounds synthesized from indolizine derivatives have shown significant antitumor activity. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory effects on cancer cell proliferation (Hao et al., 2017). Another study highlighted the synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anti-cancer and antimicrobial agents, suggesting potent cytotoxicity against the MCF-7 cell line (Naik et al., 2022).

Antimicrobial Activity

Several indolizine derivatives have been synthesized and evaluated for their antimicrobial activities, providing insights into potential applications in combating bacterial and fungal infections. For instance, synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009).

Synthesis and Structural Characterization

The synthesis and structural elucidation of compounds related to 2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide highlight the chemical versatility and potential for further functionalization in medicinal chemistry. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provided valuable insights into its crystal structure and biological activity, underscoring the compound's potential in cancer research (Lu et al., 2017).

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKGDIVIAJZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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